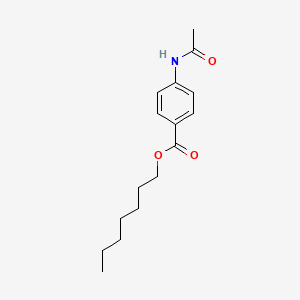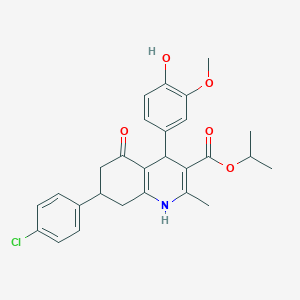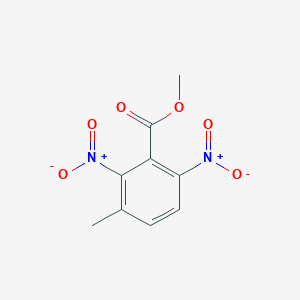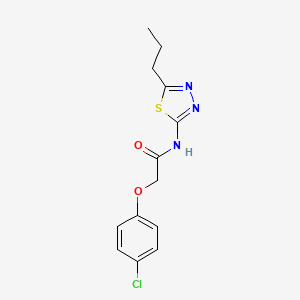![molecular formula C19H26ClN3O3 B12486014 1-{[2-({4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}amino)ethyl]amino}-2-propanol](/img/structure/B12486014.png)
1-{[2-({4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}amino)ethyl]amino}-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}AMINO)PROPAN-2-OL is a complex organic compound that features a chloropyridinyl group, methoxy groups, and an amino-propanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}AMINO)PROPAN-2-OL typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to ensure high yield and efficiency, often involving controlled temperatures and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
1-({2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}AMINO)PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated products.
Aplicaciones Científicas De Investigación
1-({2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}AMINO)PROPAN-2-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-({2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}AMINO)PROPAN-2-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-pyridinamine: Shares the chloropyridinyl group but lacks the methoxy and amino-propanol moieties.
2-(6-Chloropyridin-3-yl)propan-2-ol: Similar structure but lacks the methoxy groups and the extended amino-ethyl chain.
4-Amino-2-chloropyridine: Contains the chloropyridinyl group but differs in the position of the amino group and lacks the methoxy and amino-propanol moieties.
Uniqueness
1-({2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}AMINO)PROPAN-2-OL is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C19H26ClN3O3 |
|---|---|
Peso molecular |
379.9 g/mol |
Nombre IUPAC |
1-[2-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylamino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C19H26ClN3O3/c1-14(24)10-21-7-8-22-11-15-3-5-17(18(9-15)25-2)26-13-16-4-6-19(20)23-12-16/h3-6,9,12,14,21-22,24H,7-8,10-11,13H2,1-2H3 |
Clave InChI |
CNRPQODIMQQMKN-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCCNCC1=CC(=C(C=C1)OCC2=CN=C(C=C2)Cl)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{5-amino-3-[(pyridin-3-ylmethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}(2-fluorophenyl)methanone](/img/structure/B12485946.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12485951.png)

![5-[({2-[(4-Fluorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12485959.png)
![2-Chloro-5-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12485961.png)
![5-{[4-(diethylamino)benzylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12485968.png)

![1-{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12485979.png)


![Methyl 3-{[(3-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12486009.png)

